molecular formula C12H12FNO3 B15335069 Methyl 3-fluoro-4-(2-oxopyrrolidin-1-YL)benzoate

Methyl 3-fluoro-4-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B15335069
M. Wt: 237.23 g/mol
InChI Key: KDSLHBAUBPYKSE-UHFFFAOYSA-N
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Description

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate is a chemical compound that features a fluorinated aromatic ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidinone moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to its specific combination of a fluorinated aromatic ring and a pyrrolidinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H12FNO3/c1-17-12(16)8-4-5-10(9(13)7-8)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3

InChI Key

KDSLHBAUBPYKSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2=O)F

Origin of Product

United States

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